4-(Difluoromethyl)-3-fluoropyridine
Overview
Description
4-(Difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethyl)-3-fluoropyridine is the major protease (PDB:3LN1) . This protease plays a crucial role in various biological processes, and its inhibition can lead to significant changes in cellular functions.
Mode of Action
This compound interacts with its target through a series of binding interactions. Specifically, it forms hydrogen bonds and several hydrophobic interactions with essential amino acid residues of the receptor . These interactions contribute to the compound’s high affinity towards its target, leading to the inhibition of the protease’s activity.
Pharmacokinetics
The presence of the difluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the major protease. By inhibiting the protease, it can disrupt various cellular processes, potentially leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable building block for the synthesis of tailored derivatives . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles. In certain cell types, this compound has been shown to induce oxidative stress, resulting in the activation of stress response pathways and alterations in cellular metabolism . These effects can vary depending on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, where it can act as an inhibitor or activator. The difluoromethyl group can form stable hydrogen bonds with amino acid residues, enhancing the binding affinity of the compound . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and reduced toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific concentration ranges. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its intracellular concentration.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with local biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its subcellular destinations, influencing its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver . Another approach involves the use of electrophilic difluoromethylation reagents to introduce the CF2H group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and the attached fluorine atoms.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds, allowing for the synthesis of more complex molecules.
Common Reagents and Conditions
Difluorocarbene Reagents: Used for difluoromethylation reactions.
Transition Metal Catalysts: Copper, silver, and palladium catalysts are commonly used in cross-coupling and difluoromethylation reactions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for use in various applications .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its enhanced biological activity and metabolic stability.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides.
Material Science: The compound’s unique properties make it valuable in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: It is used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
3,5-Difluoropyridine: Contains two fluorine atoms on the pyridine ring but lacks the difluoromethyl group.
4-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and applications.
Uniqueness
4-(Difluoromethyl)-3-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine groups on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZXXQAANXDBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733909 | |
Record name | 4-(Difluoromethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-35-4 | |
Record name | Pyridine, 4-(difluoromethyl)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethyl)-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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